Bis((9S)-10,11-dihydro-9-hydroxy-6'-methoxycinchonanium) sulphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

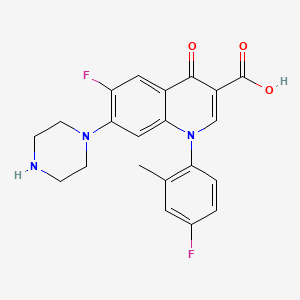

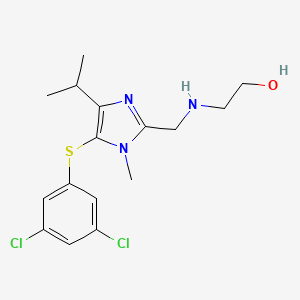

El Sulfato de bis((9S)-10,11-dihidro-9-hidroxi-6’-metoxicinconanio) es un compuesto orgánico complejo que pertenece a la clase de los alcaloides de la cinchona. Estos compuestos son conocidos por sus diversas propiedades farmacológicas, que incluyen efectos antimaláricos, antiarrítmicos y analgésicos. El compuesto se deriva de la cinchonina, un alcaloide natural que se encuentra en la corteza de los árboles de la cinchona.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del Sulfato de bis((9S)-10,11-dihidro-9-hidroxi-6’-metoxicinconanio) generalmente involucra los siguientes pasos:

Extracción de Cinchonina: La cinchonina se extrae de la corteza de los árboles de la cinchona utilizando solventes como etanol o metanol.

Hidrogenación: La cinchonina extraída se somete a hidrogenación para formar 10,11-dihidrocinchonina.

Hidroxilación: La 10,11-dihidrocinchonina se hidroxiila luego para introducir un grupo hidroxilo en la posición 9.

Metoxilación: El compuesto hidroxilado se metoxila posteriormente para introducir un grupo metoxilo en la posición 6’.

Sulfonación: Finalmente, el compuesto se trata con ácido sulfúrico para formar la sal sulfato.

Métodos de Producción Industrial

La producción industrial del Sulfato de bis((9S)-10,11-dihidro-9-hidroxi-6’-metoxicinconanio) sigue pasos similares, pero a una escala mayor. El proceso implica:

Extracción a Gran Escala: Uso de solventes y equipos industriales para extraer cinchonina.

Hidrogenación Catalítica: Empleo de catalizadores como paladio o platino para una hidrogenación eficiente.

Hidroxilación y Metoxilación Controlada: Uso de condiciones de reacción precisas para garantizar un alto rendimiento y pureza.

Sulfonación: Utilización de ácido sulfúrico de grado industrial para el paso final.

Análisis De Reacciones Químicas

Tipos de Reacciones

Oxidación: El compuesto puede sufrir reacciones de oxidación, generalmente utilizando reactivos como permanganato de potasio o trióxido de cromo.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador.

Sustitución: Los grupos metoxilo e hidroxilo se pueden sustituir por otros grupos funcionales utilizando reactivos apropiados.

Reactivos y Condiciones Comunes

Oxidación: Permanganato de potasio en medio ácido.

Reducción: Gas hidrógeno con catalizador de paladio.

Sustitución: Haluros de alquilo para metoxilación o hidroxilación.

Productos Principales

Oxidación: Formación de derivados de quinona.

Reducción: Formación de derivados de cinchonina completamente reducidos.

Sustitución: Formación de varios compuestos de cinchonina sustituidos.

Aplicaciones Científicas De Investigación

Química

Catálisis: Utilizado como catalizador quiral en la síntesis asimétrica.

Química Analítica: Employed in chiral separation techniques.

Biología

Investigación Antimalárica: Estudiado por su potencial para tratar la malaria.

Inhibición Enzimática: Investigado por su capacidad para inhibir enzimas específicas.

Medicina

Agente Antiarrítmico: Utilizado en el desarrollo de medicamentos para trastornos del ritmo cardíaco.

Investigación Analgésica: Explorado por sus propiedades analgésicas.

Industria

Farmacéuticos: Utilizado en la síntesis de varios medicamentos.

Agroquímicos: Estudiado por su posible uso en el control de plagas.

Mecanismo De Acción

El mecanismo de acción del Sulfato de bis((9S)-10,11-dihidro-9-hidroxi-6’-metoxicinconanio) implica su interacción con objetivos moleculares como enzimas y receptores. El compuesto se une a estos objetivos, alterando su actividad y provocando efectos terapéuticos. Por ejemplo, su actividad antimalárica se atribuye a su capacidad para inhibir la vía de desintoxicación del hemo en los parásitos de la malaria.

Comparación Con Compuestos Similares

Compuestos Similares

Quinina: Otro alcaloide de la cinchona con propiedades antimaláricas.

Cinchonidina: Estructura similar pero diferente estereoquímica.

Quinidina: Utilizado como agente antiarrítmico.

Singularidad

El Sulfato de bis((9S)-10,11-dihidro-9-hidroxi-6’-metoxicinconanio) es único debido a sus sustituciones específicas de hidroxilo y metoxilo, que confieren propiedades farmacológicas distintas en comparación con otros alcaloides de la cinchona.

Propiedades

Número CAS |

85909-61-1 |

|---|---|

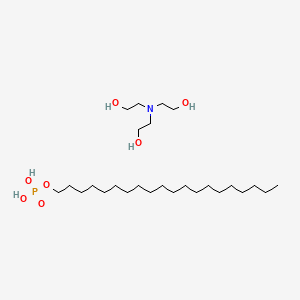

Fórmula molecular |

C40H50N4O8S |

Peso molecular |

746.9 g/mol |

Nombre IUPAC |

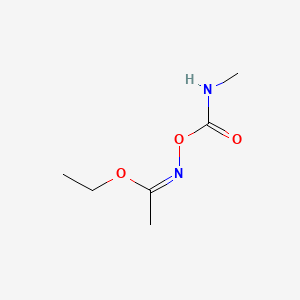

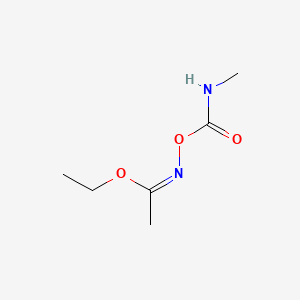

(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(7-methoxyquinolin-1-ium-1-yl)methanol;sulfate |

InChI |

InChI=1S/2C20H25N2O2.H2O4S/c2*1-3-14-13-21-10-8-16(14)11-19(21)20(23)22-9-4-5-15-6-7-17(24-2)12-18(15)22;1-5(2,3)4/h2*3-7,9,12,14,16,19-20,23H,1,8,10-11,13H2,2H3;(H2,1,2,3,4)/q2*+1;/p-2/t2*14?,16?,19?,20-;/m11./s1 |

Clave InChI |

YVDWDYSYZHOPBP-XMHNCSIISA-L |

SMILES isomérico |

COC1=CC2=C(C=CC=[N+]2[C@@H](C3CC4CCN3CC4C=C)O)C=C1.COC1=CC2=C(C=CC=[N+]2[C@@H](C3CC4CCN3CC4C=C)O)C=C1.[O-]S(=O)(=O)[O-] |

SMILES canónico |

COC1=CC2=C(C=CC=[N+]2C(C3CC4CCN3CC4C=C)O)C=C1.COC1=CC2=C(C=CC=[N+]2C(C3CC4CCN3CC4C=C)O)C=C1.[O-]S(=O)(=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-Diethyl-3-methyl-4-[(5-phenyl-1H-pyrazol-3-YL)azo]aniline](/img/structure/B12691061.png)